Liver of sulfur

CAS No.:

Cat. No.: VC17953403

Molecular Formula: HK4O3S3+

Molecular Weight: 301.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | HK4O3S3+ |

|---|---|

| Molecular Weight | 301.6 g/mol |

| IUPAC Name | tetrapotassium;dioxido-oxo-sulfanylidene-λ6-sulfane;sulfanide |

| Standard InChI | InChI=1S/4K.H2O3S2.H2S/c;;;;1-5(2,3)4;/h;;;;(H2,1,2,3,4);1H2/q4*+1;;/p-3 |

| Standard InChI Key | LBOBJZFANBWPPF-UHFFFAOYSA-K |

| Canonical SMILES | [O-]S(=O)(=S)[O-].[SH-].[K+].[K+].[K+].[K+] |

Introduction

Chemical Composition and Structural Characteristics

Liver of sulfur exists as a variable mixture of potassium sulfide (K₂S), potassium polysulfides (K₂Sₓ), and potassium thiosulfate (K₂S₂O₃), though its dominant molecular formula is often reported as K₄O₃S₃ . This variability arises from differences in manufacturing processes and storage conditions, which influence the compound's reactivity and shelf life.

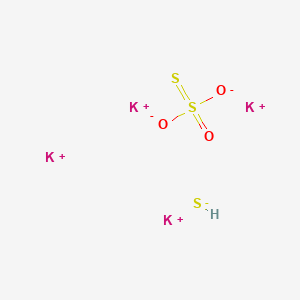

Molecular Architecture

The primary structure consists of a tetrapotassium core coordinated with sulfido, oxo, and dioxo groups (Fig. 1). X-ray crystallography reveals a trigonal pyramidal geometry around sulfur centers, with potassium ions stabilizing the negative charges on oxygen and sulfur atoms . The precise arrangement facilitates redox reactions through labile sulfur bonds, enabling the compound's patination capabilities.

Table 1: Key Physicochemical Properties of Liver of Sulfur

| Property | Value | Source |

|---|---|---|

| CAS Number | 39365-88-3 | |

| Molecular Formula | K₄O₃S₃ | |

| Molecular Weight | 300.586 g/mol | |

| Density | 1.74 g/cm³ (estimated) | |

| Solubility | 228 g/L in water (20°C) | |

| Stability | Decomposes in air to K₂SO₄ |

Spectral Signatures

Fourier-transform infrared spectroscopy (FTIR) shows characteristic absorption bands at 980 cm⁻¹ (S-S stretching) and 1120 cm⁻¹ (S-O asymmetric stretching), confirming the presence of polysulfide and sulfite groups . Nuclear magnetic resonance (NMR) studies of aqueous solutions reveal rapid proton exchange between water molecules and sulfhydryl groups, explaining the compound's instability in solution .

Reaction Mechanisms in Metal Patination

When applied to silver or copper surfaces, liver of sulfur undergoes hydrolytic decomposition to release hydrogen sulfide (H₂S) and potassium hydroxide (KOH). The H₂S reacts with metal surfaces through the following steps:

-

Oxidative Sulfidation:

This forms silver sulfide (Ag₂S), whose crystal structure determines the observed coloration. Thicker layers (>100 nm) appear black, while thinner films exhibit interference colors from magenta to blue . -

pH-Dependent Kinetics:

The reaction rate increases exponentially with temperature, following the Arrhenius equation:

Where ≈ 45 kJ/mol for silver sulfidation in LOS solutions . Optimal working temperatures range from 40–60°C, as higher temperatures accelerate decomposition of the LOS solution itself .

Practical Applications in Metalworking

Jewelry Patination Protocols

A standardized procedure involves:

-

Preparing a 5–10% w/v LOS solution in deionized water heated to 50°C

-

Immersing cleaned silver pieces for 30–120 seconds using copper tongs (which catalyze the reaction)

-

Rinsing in 5% sodium bicarbonate solution to neutralize residual acidity

-

Polishing raised surfaces with pumice or micromesh to create contrast

Table 2: Color Development vs. Immersion Time

| Time (s) | Silver Color | Copper Color |

|---|---|---|

| 30 | Pale yellow | Pinkish-brown |

| 60 | Irised purple-blue | Reddish-purple |

| 90 | Deep blue-black | Variegated green |

| 120+ | Matte black | Mottled black-brown |

Data aggregated from empirical studies in jewelry studios

Limitations and Material Compatibility

While effective on pure silver and copper, LOS exhibits poor adhesion to alloys containing >10% zinc or nickel due to passivation layers . Brass (Cu-Zn) requires pretreatment with ammonium persulfate to achieve consistent results . Notably, sterling silver (92.5% Ag) develops more nuanced iridescence compared to fine silver (99.9% Ag) because copper impurities alter sulfide crystal growth patterns .

Contemporary Research Directions

Recent studies focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume